molecular formula C25H24N4O3 B2724767 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide CAS No. 689268-22-2

3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide

Cat. No. B2724767
CAS RN: 689268-22-2
M. Wt: 428.492
InChI Key: SFMWYQJYMTXTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide, also known as DPBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives, which have been studied for their various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves its interaction with various molecular targets in the cell. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. This compound has also been shown to inhibit the entry of HIV into host cells by blocking the interaction between the virus and the host cell receptors. Additionally, this compound has been shown to inhibit the activity of certain inflammatory mediators, such as cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the cell. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor. In HIV-infected cells, this compound inhibits viral entry by blocking the interaction between the virus and the host cell receptors. Inflammatory mediators such as cytokines and chemokines are inhibited by this compound, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and good yields. This compound is also stable under various experimental conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the potential toxicity of this compound needs to be carefully evaluated before using it in in vivo experiments.

Future Directions

There are several future directions for the study of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide. In the field of cancer research, this compound could be further studied for its potential use in combination therapy with other anti-cancer drugs. In the field of infectious diseases, this compound could be studied for its potential use in combination therapy with other anti-viral drugs. Additionally, the potential use of this compound in the treatment of inflammatory diseases could be further explored. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity this compound with good yields. This compound has been shown to have various biochemical and physiological effects in the cell, and its mechanism of action involves its interaction with various molecular targets. While this compound has some limitations, there are several future directions for its study, which could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves the reaction of 4-(5-phenyltriazol-1-yl)aniline with 3,4-diethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The synthesis method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of infectious diseases, this compound has been studied for its anti-viral properties against HIV and hepatitis C virus. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-3-31-23-15-10-19(16-24(23)32-4-2)25(30)27-20-11-13-21(14-12-20)29-22(17-26-28-29)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWYQJYMTXTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.